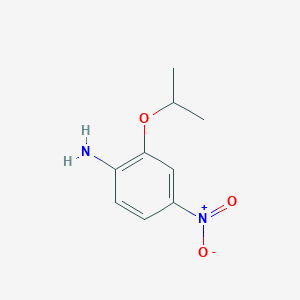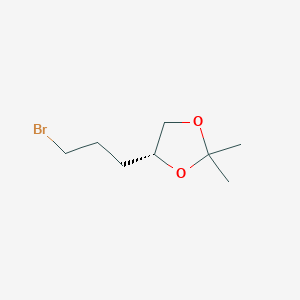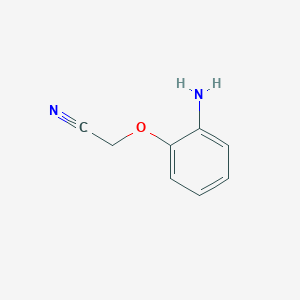
Niazinin
Übersicht
Beschreibung
Niazinin ist eine natürlich vorkommende Verbindung, die aus den Blättern des Moringa oleifera-Baums isoliert wird. Sie ist bekannt für ihre blutdrucksenkenden Eigenschaften, d. h. sie kann den Blutdruck senken. This compound gehört zu einer Gruppe von Verbindungen, zu denen this compound A, this compound B, Niazimicin sowie Niaziminin A und B gehören . Diese Verbindungen sind einzigartig, da sie Senfölglykoside und Thiocarbamate sind, die in der Natur selten vorkommen .
Wissenschaftliche Forschungsanwendungen
Niazinin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird wegen ihrer einzigartigen chemischen Eigenschaften und ihres Potenzials als Vorläufer für die Synthese anderer Verbindungen untersucht.
Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch die Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Es wird angenommen, dass es auf das Herz-Kreislauf-System wirkt, indem es die Aktivität bestimmter Enzyme und Rezeptoren moduliert, die an der Blutdruckregulation beteiligt sind . Die genauen molekularen Zielstrukturen und Signalwege werden noch untersucht, aber es wird vermutet, dass die Thiocarbamategruppe von this compound eine entscheidende Rolle für seine biologische Aktivität spielt .
Wirkmechanismus
Target of Action
Niazinin, a thiocarbamate glycoside, has been found to show a binding affinity with the target protein 3CL protease . It also exhibits antiproliferative activity against VEGF-1 & AURKA , which function as proinflammatory factors in proliferation .
Mode of Action
The molecular basis for this compound’s antiproliferative activity involves its interaction with its targets, VEGF-1 & AURKA . A molecular docking method was employed to look for these protein inhibitors . The interaction of this compound with these targets leads to changes that result in its antiproliferative activity .
Pharmacokinetics
It is known that the compound is a thiocarbamate glycoside . Thiocarbamates are generally well-absorbed and can be metabolized in the body, but the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability are currently unknown.
Result of Action
This compound has shown promising leishmanicidal, anti-inflammatory, and antipyretic activity . In terms of its antiproliferative activity, this compound A has shown a good inhibitory effect on VEGF-1 & AURKA proteins . These results suggest that this compound can have significant molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
Niazinin interacts with various biomolecules in biochemical reactions. It has been found to exhibit antiproliferative activity against VEGF-1 & AURKA, which function as proinflammatory factors in proliferation .
Cellular Effects
This compound influences cell function by interacting with VEGF-1 & AURKA proteins. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules. It acts as an inhibitor of VEGF-1 & AURKA proteins, leading to changes in gene expression .
Vorbereitungsmethoden
Niazinin wird typischerweise aus dem ethanolischen Extrakt frischer Moringa oleifera-Blätter unter Verwendung eines bioassay-gesteuerten Isolierungsverfahrens gewonnen . Der Prozess umfasst mehrere Schritte:
Extraktion: Frische Blätter werden in Ethanol eingeweicht, um die Wirkstoffe zu extrahieren.
Fraktionierung: Der Extrakt wird dann unter Verwendung chromatographischer Verfahren fraktioniert.
Analyse Chemischer Reaktionen
Niazinin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Produkte zu bilden, abhängig von den verwendeten Bedingungen und Reagenzien.
Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl spezifische Bedingungen und Reagenzien für diese Reaktionen seltener berichtet werden.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Einbeziehung seiner Thiocarbamategruppe.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen ab, umfassen aber oft modifizierte Thiocarbamate .
Vergleich Mit ähnlichen Verbindungen
Niazinin gehört zu einer Gruppe von Verbindungen, die aus Moringa oleifera isoliert werden, darunter Niazimin A, Niazimin B, Niazimicin sowie Niaziminin A und B . Diese Verbindungen teilen ähnliche chemische Strukturen und biologische Aktivitäten, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und Bioaktivitäten. Beispielsweise:
Niazimin A und B: Dies sind Carbamate mit ähnlichen blutdrucksenkenden Eigenschaften.
Niazimicin: Diese Verbindung hat ein potenzielles anti-Krebs-Potenzial gezeigt.
Niaziminin A und B: Dies sind Thiocarbamate mit einzigartigen chemischen Eigenschaften.
This compound zeichnet sich durch seine spezifische Thiocarbamate-Struktur aus, die in der Natur selten vorkommt und zu seinen einzigartigen biologischen Aktivitäten beiträgt .
Eigenschaften
IUPAC Name |
O-methyl N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl]carbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-8-11(17)12(18)13(19)14(21-8)22-10-5-3-9(4-6-10)7-16-15(23)20-2/h3-6,8,11-14,17-19H,7H2,1-2H3,(H,16,23)/t8-,11-,12+,13+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIAMMQYAZSWRX-CNJBRALLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)CNC(=S)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CNC(=S)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147821-57-6 | |
| Record name | Niazinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoate](/img/structure/B1639049.png)





![N-[2-(Furan-2-carbonyl)-4,5-dimethoxy-phenyl]-acetamide](/img/structure/B1639076.png)

![2-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B1639086.png)




